molecular formula C8H14N2O B11919526 Octahydro-1,6-naphthyridin-5(1H)-one

Octahydro-1,6-naphthyridin-5(1H)-one

Cat. No.: B11919526
M. Wt: 154.21 g/mol
InChI Key: JBZGZCMKVDJHMM-UHFFFAOYSA-N
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Description

Octahydro-1,6-naphthyridin-5(1H)-one: is a heterocyclic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,6-naphthyridin-5(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the naphthyridine ring.

    Hydrogenation: The naphthyridine ring may undergo hydrogenation to achieve the octahydro form.

    Functional Group Transformations: Various functional group transformations can be employed to introduce the ketone group at the 5-position.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Utilizing large-scale reactors for batch synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,6-naphthyridin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone group to other functional groups.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Substitution reactions at different positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Octahydro-1,6-naphthyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine: The parent compound with similar structural features.

    Quinolines: Another class of heterocyclic compounds with similar biological activities.

    Isoquinolines: Compounds with a similar ring structure but different substitution patterns.

Uniqueness

Octahydro-1,6-naphthyridin-5(1H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one

InChI

InChI=1S/C8H14N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h6-7,9H,1-5H2,(H,10,11)

InChI Key

JBZGZCMKVDJHMM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCNC2=O)NC1

Origin of Product

United States

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